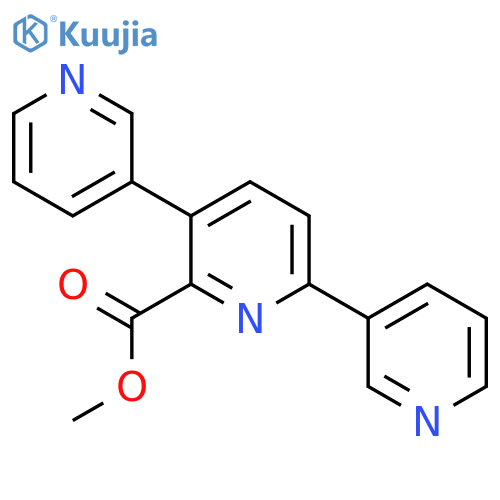Cas no 1214369-30-8 (Methyl 3,6-di(pyridin-3-yl)picolinate)

1214369-30-8 structure
商品名:Methyl 3,6-di(pyridin-3-yl)picolinate
CAS番号:1214369-30-8
MF:C17H13N3O2
メガワット:291.304023504257
CID:4908985
Methyl 3,6-di(pyridin-3-yl)picolinate 化学的及び物理的性質
名前と識別子
-
- methyl 3,6-di(pyridin-3-yl)picolinate
- Methyl 3,6-di(pyridin-3-yl)picolinate
-
- インチ: 1S/C17H13N3O2/c1-22-17(21)16-14(12-4-2-8-18-10-12)6-7-15(20-16)13-5-3-9-19-11-13/h2-11H,1H3
- InChIKey: BRVLPCKBBXZDEN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C(=CC=C(C2C=NC=CC=2)N=1)C1C=NC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 377
- トポロジー分子極性表面積: 65
- 疎水性パラメータ計算基準値(XlogP): 2.2
Methyl 3,6-di(pyridin-3-yl)picolinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001669-500mg |
Methyl 3,6-di(pyridin-3-yl)picolinate |
1214369-30-8 | 95% | 500mg |
$1802.95 | 2023-09-04 | |
| Alichem | A029001669-1g |
Methyl 3,6-di(pyridin-3-yl)picolinate |
1214369-30-8 | 95% | 1g |
$2866.05 | 2023-09-04 | |
| Alichem | A029001669-250mg |
Methyl 3,6-di(pyridin-3-yl)picolinate |
1214369-30-8 | 95% | 250mg |
$1078.00 | 2023-09-04 |
Methyl 3,6-di(pyridin-3-yl)picolinate 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
1214369-30-8 (Methyl 3,6-di(pyridin-3-yl)picolinate) 関連製品
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
